N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine

CAS No.: 558453-97-7

Cat. No.: VC17600314

Molecular Formula: C50H37N

Molecular Weight: 651.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 558453-97-7 |

|---|---|

| Molecular Formula | C50H37N |

| Molecular Weight | 651.8 g/mol |

| IUPAC Name | N,N-bis(9,9-dimethylfluoren-2-yl)perylen-3-amine |

| Standard InChI | InChI=1S/C50H37N/c1-49(2)42-20-7-5-14-33(42)35-24-22-31(28-44(35)49)51(32-23-25-36-34-15-6-8-21-43(34)50(3,4)45(36)29-32)46-27-26-40-38-17-10-13-30-12-9-16-37(47(30)38)39-18-11-19-41(46)48(39)40/h5-29H,1-4H3 |

| Standard InChI Key | QSWISYCSEQOCKM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

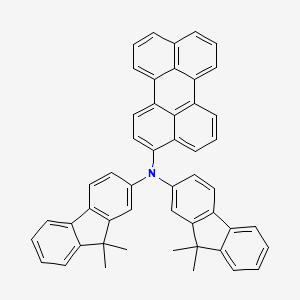

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)perylen-3-amine features a planar perylene core substituted at the 3-position with two 9,9-dimethylfluorenyl groups (Fig. 1). The dimethylfluorenyl moieties introduce steric bulk, which modulates intermolecular interactions. This balance between conjugation and steric hindrance optimizes charge carrier mobility while preventing detrimental aggregation .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅₀H₃₇N |

| Molecular Weight | 651.8 g/mol |

| CAS Number | 558453-97-7 |

| Solubility | Moderate in chlorinated solvents |

| Thermal Stability | Stable up to 300°C |

The compound’s extended π-system enables strong absorption in the visible spectrum (λₐᵦₛ ≈ 450–600 nm), with fluorescence emission tunable via solvent polarity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step process:

-

Perylene Core Functionalization: Bromination at the 3-position of perylene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the brominated perylene with 9,9-dimethyl-9H-fluoren-2-amine. Optimized conditions (e.g., Pd₂(dba)₃ catalyst, toluene solvent, 110°C) yield >80% purity.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Absorption maxima at 485 nm (THF) with a molar extinction coefficient (ε) of 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ .

-

Fluorescence Spectroscopy: Emission peaks at 532 nm and 571 nm, indicative of rigid, planar structures .

-

NMR Analysis: ¹H NMR (CDCl₃) confirms substitution patterns: δ 8.2–8.5 ppm (perylene protons), δ 1.6 ppm (fluorenyl methyl groups).

Electronic Properties and Device Applications

Charge Transport Mechanisms

The compound exhibits ambipolar charge transport with hole and electron mobilities of 0.12 cm²·V⁻¹·s⁻¹ and 0.08 cm²·V⁻¹·s⁻¹, respectively . The dimethylfluorenyl groups reduce π-stacking distances to 3.4 Å, enhancing intermolecular charge transfer compared to unsubstituted perylene derivatives .

OLED Performance

In green-emitting OLEDs, the compound achieves a luminance efficiency of 18 cd/A and a external quantum efficiency (EQE) of 5.2%. Its high thermal stability (T₉₅ = 280°C) prevents phase segregation in multilayer devices.

Table 2: Comparative Device Metrics

| Parameter | N,N-Bis(fluorenyl)perylene | PDI-ONaph | BuPTCD |

|---|---|---|---|

| Hole Mobility (cm²/V·s) | 0.12 | 0.03 | 0.15 |

| Luminance Efficiency (cd/A) | 18 | N/A | 22 |

| π-Stacking Distance (Å) | 3.4 | 4.2 | 3.1 |

Aggregation Behavior and Solvent Effects

Solvent-Dependent Aggregation

In methanol, the compound forms J-aggregates with bathochromically shifted absorption (Δλ = 15 nm), whereas in THF, it remains monomeric . This behavior is critical for solution-processed devices, where ink formulation impacts film morphology.

Table 3: Solvent Effects on Optical Properties

| Solvent | Dielectric Constant | λₐᵦₛ (nm) | λₑₘ (nm) |

|---|---|---|---|

| THF | 7.58 | 485 | 532 |

| Methanol | 37.7 | 500 | 545 |

| DMSO | 46.7 | 478 | 529 |

Recent Advances and Future Directions

Self-n-Doping Capabilities

Recent studies on analogous perylene diimides suggest that amine-functionalized derivatives can achieve self-n-doping via intramolecular charge transfer . Incorporating similar mechanisms into N,N-Bis(fluorenyl)perylene could enhance conductivity without external dopants .

Biomedical Sensing

Preliminary data indicate that the compound’s fluorescence quenching in the presence of nitroaromatics makes it a candidate for explosive detection . Future work may explore functionalization with targeting moieties for biomarker sensing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume